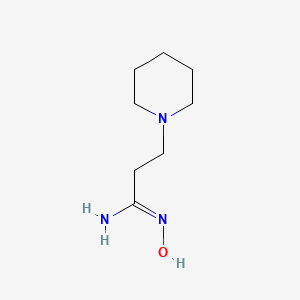

(1Z)-N'-hydroxy-3-piperidin-1-ylpropanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

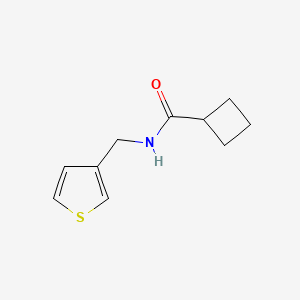

(1Z)-N'-hydroxy-3-piperidin-1-ylpropanimidamide is a useful research compound. Its molecular formula is C8H17N3O and its molecular weight is 171.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticholinergic Activity

The compound (1Z)-N'-hydroxy-3-piperidin-1-ylpropanimidamide is related to a class of 3-hydroxy piperidine analogs, which have been compared for anticholinergic activity in various tests involving dogs, rats, and rabbits. Some analogs, like JB-323 and JB-340, are approximately as active as atropine, a well-known anticholinergic drug. These analogs are generally more active in intestinal preparations than in other tests, indicating their potential use in gastrointestinal research and therapy (Long & Keasling, 1954).

Pharmacodynamics and Clinical Applications

Tolperisone, closely related to the queried compound, is widely used in the treatment of pathologically elevated skeletal muscle tone and related pains. Its basic pharmacodynamic effects and molecular mechanism of action, particularly on sodium and calcium channels, provide insights into potential applications of similar compounds (Tekes, 2014).

Synthesis Methodologies

A novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, another compound with structural similarities, offers insights into efficient production methods for this compound. This method is significant in the context of large-scale production for medicinal chemistry (Smaliy et al., 2011).

Antimicrobial Activities

The synthesis and evaluation of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, a related compound, indicate moderate antimicrobial activities against various bacteria and fungi. This suggests potential applications of similar piperidine derivatives in antimicrobial therapy (Ovonramwen et al., 2019).

Cannabinoid Receptor Antagonists

Pyrazole derivatives, including a compound structurally similar to the queried compound, act as potent, specific antagonists for the brain cannabinoid receptor (CB1). This indicates potential applications in neuroscience and pharmacology, particularly for compounds capable of modulating cannabinoid receptor activities (Lan et al., 1999).

Mechanism of Action

Target of Action

It’s known that n-hydroxy compounds are often involved in the production of secondary metabolites, such as siderophores or antimicrobial agents

Mode of Action

N-hydroxy compounds are generally known to play a major role in the production of secondary metabolites . They can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif .

Biochemical Pathways

Flavin-dependent n-hydroxylating enzymes, which are often associated with n-hydroxy compounds, play a significant role in various biochemical pathways, particularly in the production of secondary metabolites .

Result of Action

N-hydroxy compounds are generally known to be involved in the production of secondary metabolites, which can have various effects at the molecular and cellular level .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1Z)-N'-hydroxy-3-piperidin-1-ylpropanimidamide involves the reaction of piperidine with 3-bromopropionitrile to form 3-piperidin-1-ylpropanenitrile, which is then reacted with hydroxylamine to form (1Z)-N'-hydroxy-3-piperidin-1-ylpropanimidamide.", "Starting Materials": [ "Piperidine", "3-bromopropionitrile", "Hydroxylamine" ], "Reaction": [ "Step 1: Piperidine is reacted with 3-bromopropionitrile in the presence of a base such as potassium carbonate to form 3-piperidin-1-ylpropanenitrile.", "Step 2: 3-piperidin-1-ylpropanenitrile is then reacted with hydroxylamine in the presence of a reducing agent such as sodium borohydride to form (1Z)-N'-hydroxy-3-piperidin-1-ylpropanimidamide." ] } | |

CAS No. |

98487-57-1 |

Molecular Formula |

C8H17N3O |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

N'-hydroxy-3-piperidin-1-ylpropanimidamide |

InChI |

InChI=1S/C8H17N3O/c9-8(10-12)4-7-11-5-2-1-3-6-11/h12H,1-7H2,(H2,9,10) |

InChI Key |

IFVRGSVHHSCKIS-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCN(CC1)CC/C(=N\O)/N |

SMILES |

C1CCN(CC1)CCC(=NO)N |

Canonical SMILES |

C1CCN(CC1)CCC(=NO)N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Nitrophenyl)ethyl]piperazine](/img/structure/B2360848.png)

![4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2360854.png)

![4-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2360857.png)

![methyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2360858.png)

![3-(2-Chlorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2360865.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2360866.png)

![8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2360867.png)

![5-(3-chloro-4-methoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360871.png)